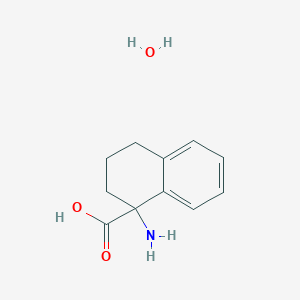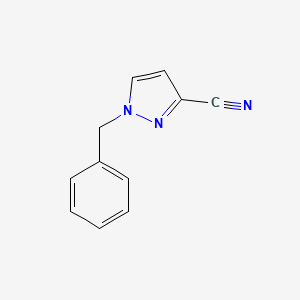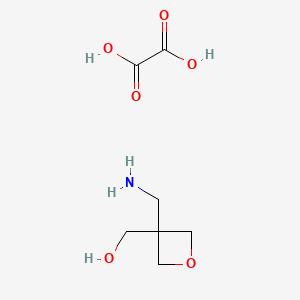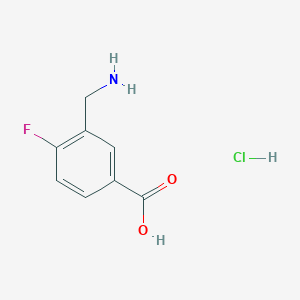
3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride is an organic compound that features a benzene ring substituted with an aminomethyl group and a fluorine atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the meta position. This is followed by reduction to convert the nitro group to an amino group.
Formylation and Reduction: The amino group is then formylated to introduce a formyl group, which is subsequently reduced to an aminomethyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. These methods are optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: The aminomethyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids, while oxidation and reduction can yield different functionalized derivatives.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride depends on its specific application. In biological systems, the compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aminomethyl group can form hydrogen bonds with target molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)benzoic acid hydrochloride: Similar structure but lacks the fluorine atom.
4-Fluorobenzoic acid: Contains the fluorine atom but lacks the aminomethyl group.
3-(Aminomethyl)-4-chlorobenzoic acid hydrochloride: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
3-(Aminomethyl)-4-fluorobenzoic acid hydrochloride is unique due to the presence of both the aminomethyl group and the fluorine atom. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-(aminomethyl)-4-fluorobenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-7-2-1-5(8(11)12)3-6(7)4-10;/h1-3H,4,10H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSZXQNTNYAOEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1378496.png)
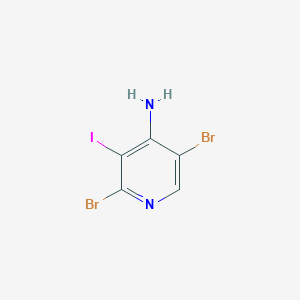
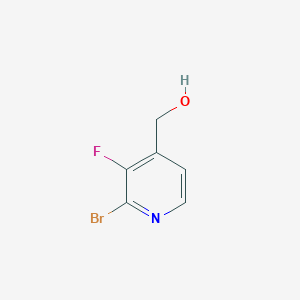

![3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378501.png)

